N-(1-benzylpiperidin-4-yl)-2-chloropropanamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a 2-chloropropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloropropanamide typically involves the reaction of 1-benzylpiperidine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-benzylpiperidine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The purification steps may include large-scale crystallization and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products
Substitution: Formation of N-(1-benzylpiperidin-4-yl)-2-substituted propanamides.
Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-propanol.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and neuroprotective agents.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-chloropropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with sigma receptors, which are involved in regulating intracellular calcium homeostasis and cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide can be compared with other similar compounds, such as:
- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine : Similar structure but with a pyrimidine ring instead of a chloropropanamide group.
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide : Contains a fluorobenzamide group, offering different chemical properties and potential applications.
- N-(1-benzylpiperidin-4-yl)-2-furamide : Features a furamide group, which may influence its biological activity and interactions.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKFLBCYBWMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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